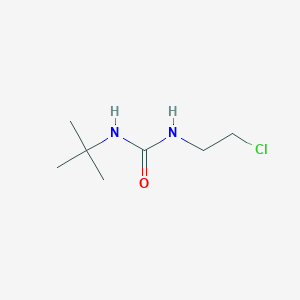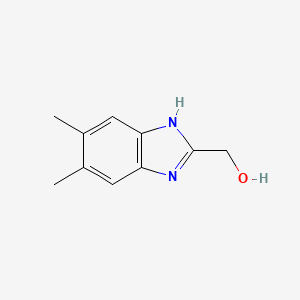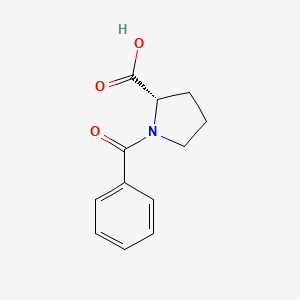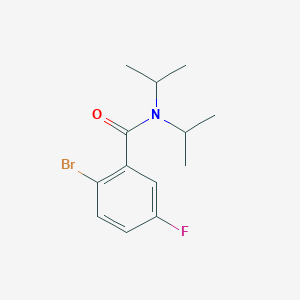
2-bromo-5-fluoro-N,N-diisopropylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-bromo-5-fluoro-N,N-diisopropylbenzamide" is a benzamide derivative, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry. While the provided papers do not directly discuss this specific compound, they do provide insights into similar benzamide derivatives, which can help infer some of the properties and behaviors of the compound .
Synthesis Analysis
The synthesis of benzamide derivatives is often achieved through various organic synthesis methods. For instance, the synthesis of antipyrine derivatives, which are structurally related to benzamides, involves the formation of the benzamide moiety and subsequent introduction of halogen atoms at specific positions on the aromatic ring . Similarly, the synthesis of poly(para-phenylene) derivatives involves palladium-catalyzed coupling reactions, which could be relevant for the synthesis of halogenated benzamides . These methods suggest that the synthesis of "2-bromo-5-fluoro-N,N-diisopropylbenzamide" could involve halogenation reactions and amide bond formation under controlled conditions.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is crucial in determining their physical and chemical properties. X-ray crystallography is a common technique used to elucidate the structure of such compounds . The crystal packing is often stabilized by hydrogen bonds and other non-covalent interactions, such as C–H⋯π and lone pair⋯π contacts . The dihedral angles between aromatic rings in the structure can vary significantly, influencing the overall shape and reactivity of the molecule . These structural insights are important for understanding the molecular geometry and potential binding interactions of "2-bromo-5-fluoro-N,N-diisopropylbenzamide."
Chemical Reactions Analysis
Benzamide derivatives can participate in various chemical reactions, depending on their substituents and electronic properties. For example, halogenated benzamides have been shown to inhibit photosynthetic electron transport, with the efficiency of inhibition depending on the compound's lipophilicity and electronic properties . The presence of halogen atoms can also influence the reactivity of the benzamide ring, as seen in the brominative cyclization of 2-alkynylbenzamide to form isobenzofuran derivatives . These reactions highlight the potential reactivity of "2-bromo-5-fluoro-N,N-diisopropylbenzamide" in biological systems and synthetic applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The presence of halogen atoms can affect the lipophilicity and electronic properties of the molecule, which in turn can influence its biological activity . The solubility and stability of these compounds can also be affected by the substituents on the aromatic ring, as seen in the synthesis of soluble poly(para-phenylene) derivatives . The intermolecular interactions, such as hydrogen bonding and π-interactions, play a significant role in the solid-state packing and can contribute to the compound's melting point, solubility, and other physical properties .
Aplicaciones Científicas De Investigación
Crystal Structure Analysis
Research on similar compounds like N-[2-(trifluoromethyl)phenyl]benzamides, including 3-bromo and 3-iodo analogs, has been conducted to understand their crystal structures. These studies are crucial for understanding the molecular geometry and electronic structure, which are fundamental for further applications in material science and drug design (Suchetan, Suresha, Naveen, & Lokanath, 2016).
Halogen-rich Intermediate Synthesis
Compounds like 5-bromo-2-chloro-4-fluoro-3-iodopyridine have been synthesized for their potential as valuable building blocks in medicinal chemistry. These compounds provide opportunities for the development of new drugs and therapeutic agents (Wu, Porter, Frennesson, & Saulnier, 2022).
Synthesis of Radiolabeled Compounds for Tumor Imaging
Studies on compounds like 5-bromo-N-(4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl)-2,3-dimethoxybenzamide demonstrate the synthesis of radiolabeled compounds for imaging in tumor cells. These compounds can be used in PET scans to diagnose and monitor cancer (Rowland et al., 2006).
Synthetic Approaches in Organic Chemistry
Research into similar compounds, like 5-bromo-2-fluoro-3-pyridylboronic acid, has enhanced the understanding of synthetic pathways in organic chemistry. This knowledge is fundamental for the synthesis of various organic compounds, including pharmaceuticals (Sutherland & Gallagher, 2003).
Agonist Development for G Protein-Coupled Receptors
Investigations into N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives, which share structural similarities with 2-bromo-5-fluoro-N,N-diisopropylbenzamide, have contributed to the development of potent agonists targeting G protein-coupled receptors, an area with significant implications in treating various diseases (Wei et al., 2018).
Safety And Hazards
When handling 2-bromo-5-fluoro-N,N-diisopropylbenzamide, it is recommended to avoid breathing in mist, gas, or vapors. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is advised. Ensure adequate ventilation and remove all sources of ignition .
Propiedades
IUPAC Name |
2-bromo-5-fluoro-N,N-di(propan-2-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrFNO/c1-8(2)16(9(3)4)13(17)11-7-10(15)5-6-12(11)14/h5-9H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQHRWTNPRMQUQX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C1=C(C=CC(=C1)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60650505 |
Source


|
| Record name | 2-Bromo-5-fluoro-N,N-di(propan-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60650505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-5-fluoro-N,N-diisopropylbenzamide | |
CAS RN |
951884-15-4 |
Source


|
| Record name | 2-Bromo-5-fluoro-N,N-di(propan-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60650505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-Oxo-2-phenylethyl)sulfanyl]acetic acid](/img/structure/B1331515.png)
![5-Methylthieno[2,3-d]pyrimidin-4(3h)-one](/img/structure/B1331517.png)
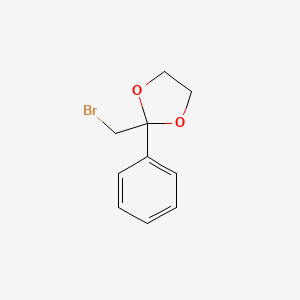
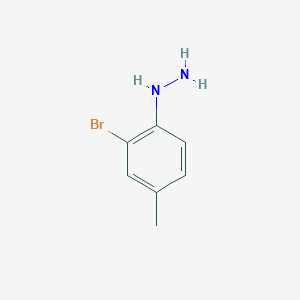

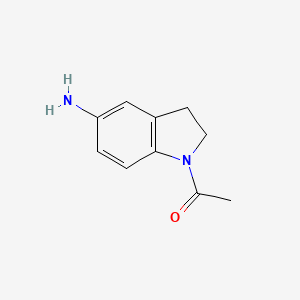
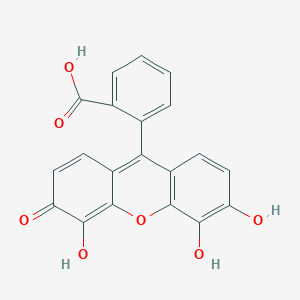
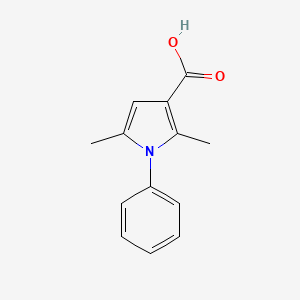
![[1,1'-Biphenyl]-3,3'-diamine, 2,2',4,4',6,6'-hexamethyl-](/img/structure/B1331528.png)
